(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
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Overview
Description
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
Scientific Research Applications
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: The enantiomer of the compound, with different stereochemistry.
1-tert-Butyl-3-methyl-4-imidazolidinone: A non-chiral analog with similar structural features.
2-tert-Butyl-3-methyl-4-imidazolidinone: A positional isomer with the tert-butyl group at a different position.
Uniqueness
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
Properties
IUPAC Name |
benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQABAXFGVJED-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350799 |
Source
|
Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119906-49-9 |
Source
|
Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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